molecular formula C10H7N3O3 B11795741 2-(5-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid

2-(5-Hydroxypyridin-2-YL)pyrimidine-5-carboxylic acid

Cat. No.: B11795741
M. Wt: 217.18 g/mol
InChI Key: PDQAJJMIEIINJE-UHFFFAOYSA-N
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Description

2-(5-Hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anti-fibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step reactions. One common method includes the Diels-Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyridine and pyrimidine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of 2-(5-oxopyridin-2-yl)pyrimidine-5-carboxylic acid.

    Reduction: Formation of 2-(5-hydroxypyridin-2-yl)pyrimidine-5-methanol.

    Substitution: Formation of halogenated derivatives such as 2-(5-bromopyridin-2-yl)pyrimidine-5-carboxylic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(5-Hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both pyridine and pyrimidine rings, along with a hydroxyl group on the pyridine ring.

Properties

Molecular Formula

C10H7N3O3

Molecular Weight

217.18 g/mol

IUPAC Name

2-(5-hydroxypyridin-2-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H7N3O3/c14-7-1-2-8(11-5-7)9-12-3-6(4-13-9)10(15)16/h1-5,14H,(H,15,16)

InChI Key

PDQAJJMIEIINJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1O)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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